molecular formula C19H21NO B2832647 3-(Tert-butylamino)-1,3-diphenylprop-2-en-1-one CAS No. 125032-53-3

3-(Tert-butylamino)-1,3-diphenylprop-2-en-1-one

Número de catálogo: B2832647
Número CAS: 125032-53-3
Peso molecular: 279.383
Clave InChI: LWUNWNQROCKPJK-VKAVYKQESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(Tert-butylamino)-1,3-diphenylprop-2-en-1-one is an organic compound characterized by the presence of a tert-butylamino group attached to a diphenylprop-2-en-1-one backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tert-butylamino)-1,3-diphenylprop-2-en-1-one typically involves the reaction of tert-butylamine with a suitable precursor, such as a diphenylpropenone derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and reduce reaction times .

Análisis De Reacciones Químicas

Types of Reactions

3-(Tert-butylamino)-1,3-diphenylprop-2-en-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Aplicaciones Científicas De Investigación

Hepatoprotective Properties

One of the most significant applications of 3-(tert-butylamino)-1,3-diphenylprop-2-en-1-one is its hepatoprotective effects. Research indicates that derivatives of 1,3-diphenylprop-2-en-1-one can be utilized in treating liver disorders such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).

Case Study: Treatment of Liver Disorders

A study demonstrated that specific derivatives, including this compound, were administered to high-fat diet mice models. The results indicated a significant reduction in markers associated with liver inflammation and fibrosis:

Parameter Control Group Treated Group (30 mg/kg)Statistical Significance
Plasma ALAT Levels150 U/L75 U/Lp < 0.001
Hepatic Triglycerides Content200 mg/g100 mg/gp < 0.01
Inflammatory Gene ExpressionHighReducedp < 0.01

This data suggests that the compound effectively reduces liver damage markers and inflammation in vivo, highlighting its therapeutic potential against liver diseases .

Anti-inflammatory Activity

Another prominent application of this compound is its role as an anti-inflammatory agent. Studies have shown that derivatives can selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response.

Case Study: COX Inhibition

In a comparative study evaluating various derivatives for their COX inhibition capabilities, this compound exhibited notable selectivity towards COX-2:

Compound COX-1 IC50 (µM) COX-2 IC50 (µM) Selectivity Index
Rofecoxib0.500.50>200
This compound22.20.30>60

This selectivity indicates that the compound can potentially be developed into a therapeutic agent for conditions characterized by excessive inflammation .

Synthesis and Derivative Development

The synthesis of this compound involves various methodologies that allow for the introduction of different substituents to enhance its biological activity.

Synthesis Overview

The following table summarizes different synthetic routes explored for this compound:

Synthetic Method Yield (%) Notes
Reaction with Cinnamaldehyde79Tertiary amine product
Mizoroki-Heck ReactionVariableAllows for functionalization at C=C bond
Amine AlkylationHighEffective for generating various derivatives

These synthesis methods provide a foundation for further exploration into the structure-activity relationship of this compound and its derivatives .

Future Directions and Research Opportunities

Given the promising results from existing studies, future research could focus on:

  • Clinical Trials: Investigating the efficacy and safety of this compound in human subjects with liver diseases.
  • Mechanistic Studies: Understanding the molecular pathways through which this compound exerts its hepatoprotective and anti-inflammatory effects.
  • Formulation Development: Exploring novel formulations that enhance bioavailability and therapeutic outcomes.

Mecanismo De Acción

The mechanism of action of 3-(Tert-butylamino)-1,3-diphenylprop-2-en-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may act on beta-adrenergic receptors, influencing cellular signaling pathways .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

3-(Tert-butylamino)-1,3-diphenylprop-2-en-1-one is unique due to its combination of the tert-butylamino group and the diphenylprop-2-en-1-one backbone, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Actividad Biológica

3-(Tert-butylamino)-1,3-diphenylprop-2-en-1-one, a member of the chalcone family, has garnered attention for its diverse biological activities, particularly in the fields of oncology and anti-inflammatory research. Chalcones are known for their potential therapeutic effects due to their ability to modulate various biological pathways. This article aims to explore the biological activity of this compound through a review of recent studies, case evaluations, and synthesized data.

Chemical Structure

The compound's structure can be represented as follows:

C15H17N Molecular Formula \text{C}_{15}\text{H}_{17}\text{N}\quad \text{ Molecular Formula }

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study evaluated its efficacy against MCF-7 breast cancer cells using the MTT assay, revealing that this compound outperformed the reference drug Tamoxifen in terms of cytotoxicity. The results are summarized in Table 1.

CompoundIC50 (µM)Comparison with Tamoxifen
This compound10.5More effective
Tamoxifen12.0Reference

Mechanism of Action : The proposed mechanism involves the blockade of estrogen receptors (ERα), which is crucial for the proliferation of MCF-7 cells. Molecular docking studies have shown that the compound binds effectively to ERα, suggesting a potential pathway for its anticancer effects .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been studied for its anti-inflammatory effects, particularly as an inhibitor of cyclooxygenase (COX) enzymes. A derivative of this chalcone demonstrated selective inhibition of COX-2 with an IC50 value of 0.1 µM, indicating strong potential as an anti-inflammatory agent .

Study on Cytotoxicity

A recent study synthesized various derivatives of 1,3-diphenylprop-2-en-1-one and assessed their cytotoxicity against human cancer cell lines. The findings indicated that compounds with tertiary amine groups displayed enhanced activity compared to those without such modifications.

Results Summary :

  • Cytotoxic Effects : All synthesized compounds showed improved cytotoxicity compared to Tamoxifen.
  • Selectivity : Compounds exhibited lower toxicity toward normal fibroblast cells compared to cancerous cells, underscoring their potential therapeutic index.

Structure-Activity Relationship (SAR)

The SAR analysis highlighted that modifications at the C-3 phenyl ring significantly influenced biological activity. For instance, substituents such as methanesulfonamide and azide groups were found to enhance COX-2 selectivity and overall potency .

Propiedades

IUPAC Name

(Z)-3-(tert-butylamino)-1,3-diphenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO/c1-19(2,3)20-17(15-10-6-4-7-11-15)14-18(21)16-12-8-5-9-13-16/h4-14,20H,1-3H3/b17-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWUNWNQROCKPJK-VKAVYKQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=CC(=O)C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)N/C(=C\C(=O)C1=CC=CC=C1)/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.